molecular formula C19H23FN4O B5424156 4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B5424156
M. Wt: 342.4 g/mol
InChI Key: JOJNWWSFLRBPBG-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a pyrimido[4,5-d]azepine group, which is a type of azepine, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluorophenoxy group indicates that this compound might have unique properties due to the electronegativity of fluorine.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The piperidine ring provides a basic nitrogen, which could be involved in hydrogen bonding or ionic interactions. The fluorophenoxy group could be involved in dipole-dipole interactions due to the polarity induced by the electronegative fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the piperidine nitrogen could potentially be protonated under acidic conditions, or act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its absorption and distribution in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide detailed information .

Future Directions

Given the structural complexity of this compound, it could be of interest in the development of new pharmaceuticals or materials. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c20-14-1-3-15(4-2-14)25-16-7-11-24(12-8-16)19-17-5-9-21-10-6-18(17)22-13-23-19/h1-4,13,16,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNWWSFLRBPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)F)C3=NC=NC4=C3CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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